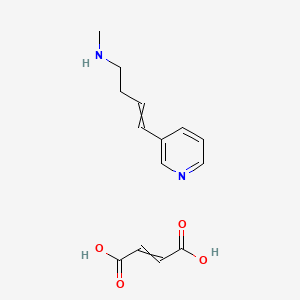
Rivanicline (fumarate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rivanicline (fumarate) involves the reaction of N-methyl-4-(3-pyridinyl)-3-butene-1-amine with fumaric acid. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for Rivanicline (fumarate) are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
化学反応の分析
Types of Reactions
Rivanicline (fumarate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Ethanol, methanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .
科学的研究の応用
Chemistry: Used as a model compound for studying nicotinic acetylcholine receptor interactions.
Biology: Investigated for its effects on neurotransmitter release and receptor modulation.
Medicine: Explored as a treatment for Alzheimer’s disease, ulcerative colitis, and other inflammatory conditions.
作用機序
Rivanicline (fumarate) exerts its effects by acting as a partial agonist at neuronal nicotinic acetylcholine receptors, primarily binding to the α4β2 subtype. This binding modulates the release of neurotransmitters such as dopamine and norepinephrine, leading to its nootropic and stimulant effects. Additionally, it inhibits the production of Interleukin-8, contributing to its anti-inflammatory properties .
類似化合物との比較
Similar Compounds
Ispronicline: Another partial agonist at nicotinic acetylcholine receptors, primarily targeting the α4β2 subtype.
Varenicline: A partial agonist at α4β2 and full agonist at α7 nicotinic acetylcholine receptors, used for smoking cessation.
Dimethyl fumarate: Used in the treatment of multiple sclerosis, though it acts through different mechanisms.
Uniqueness
Rivanicline (fumarate) is unique in its dual action as a nootropic and anti-inflammatory agent. Its selective binding to the α4β2 subtype of nicotinic acetylcholine receptors distinguishes it from other compounds, providing a specific therapeutic profile .
特性
分子式 |
C14H18N2O4 |
|---|---|
分子量 |
278.30 g/mol |
IUPAC名 |
but-2-enedioic acid;N-methyl-4-pyridin-3-ylbut-3-en-1-amine |
InChI |
InChI=1S/C10H14N2.C4H4O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;5-3(6)1-2-4(7)8/h2,4-6,8-9,11H,3,7H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChIキー |
NDUVUFHHRZTPAW-UHFFFAOYSA-N |
正規SMILES |
CNCCC=CC1=CN=CC=C1.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















